2-Methyl-D3-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

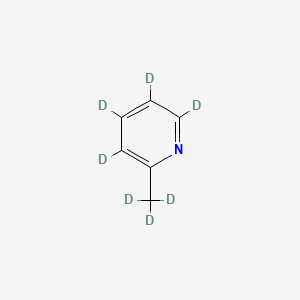

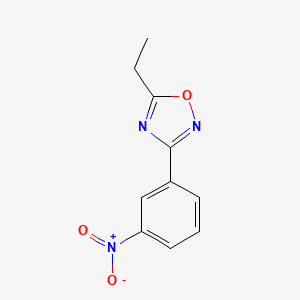

2-Methyl-D3-pyridine is a variant of pyridine where the methyl group attached to the second carbon atom in the ring includes three deuterium atoms .

Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved through a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Molecular Structure Analysis

The molecular formula of 2-Methyl-D3-pyridine is C6H7N . The InChI representation is InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 . The Canonical SMILES representation is CC1=CC=CC=N1 .

Chemical Reactions Analysis

Pyridine compounds, including 2-Methyl-D3-pyridine, are known to participate in various chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .

Physical And Chemical Properties Analysis

2-Methyl-D3-pyridine has a molecular weight of 96.14 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 52.1 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .

Applications De Recherche Scientifique

Flow Synthesis of 2-Methylpyridines

2-Methylpyridines have been synthesized using a simplified bench-top continuous flow setup . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

Use in Medicinal Chemistry

As part of a medicinal chemistry project, 2-methylpyridines have been produced via the α-methylation of substituted pyridines . Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Use in Green Chemistry

The flow synthesis of 2-methylpyridines represents a greener approach than conventional batch reaction protocols . This method involves heterogeneous catalysis and/or a Ladenberg rearrangement .

Use in Magnetically Recoverable Catalysts

Magnetically recoverable nano-catalysts have been employed in the synthesis of pyridine derivatives . These catalysts can be readily separated from the reaction medium using an external magnet .

Biological Activities

Pyridine derivatives, including 2-methylpyridines, show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Use in Thermochemistry

2-Methylpyridine has been studied in various thermochemical contexts, including gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, and ion clustering data .

Safety and Hazards

2-Methyl-D3-pyridine is a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Orientations Futures

The future of 2-Methyl-D3-pyridine lies in its potential applications in various industries such as fine chemicals, polymers, agrochemicals, etc . The development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield, is expected to contribute to these applications .

Mécanisme D'action

Target of Action

2-Methyl-D3-Pyridine, also known as D98627, is a pyridine derivative. Pyridine derivatives are known to interact with a variety of targets in biological systems. For instance, pyridine derivatives have been found to interact with tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . .

Mode of Action

For example, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with signaling pathways . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .

Biochemical Pathways

Pyridine derivatives can affect various biochemical pathways. For instance, they have been found to interfere with the signaling pathways of the aforementioned targets . In addition, pyridine derivatives can be involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are crucial cofactors in many biochemical reactions .

Pharmacokinetics

One study has reported that a compound with a similar structure demonstrated reasonable pharmacokinetic exposure in mice .

Result of Action

Pyridine derivatives are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

The action of 2-Methyl-D3-Pyridine can be influenced by various environmental factors. For instance, it is hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and reactivity . Furthermore, it can react with hydrogen peroxide, iron (II) sulfate, sulfuric acid, oxidizing agents, acids, and metals .

Propriétés

IUPAC Name |

2-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trideuteriomethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)

![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)